2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Overview
Description
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins . This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .
Molecular Structure Analysis
The empirical formula of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI key provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a solid substance . It has a melting point of 154-155°C . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Biochemical Engineering and Biological Implications
- N-Acetylneuraminic acid, a prominent sialic acid in eukaryotes, plays a critical role in cellular recognition, exploited by viruses, bacteria, and for cell-cell interactions. Synthetic modifications of its N-acyl side chain, including derivatives like 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid, have been metabolized to respective N-acyl-modified neuraminic acids, impacting virus-host cell interactions and inducing immune cell proliferation. This engineering offers tools for studying sialic acid's biological relevance and therapeutic diagnostics applications (Keppler et al., 2001).
Molecular Dynamics and Structural Analysis
- Structural analyses through nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations provide insights into the conformational effects of modifications like O- or N-acetylation on sialic acids. These studies aid in understanding the biochemical roles of these modifications and support the use of stable mimics for exploring sialic acid's biochemical functions (Wanqing Li et al., 2020).
Synthesis and Application
- Research into the synthesis of 2,7-anhydrosialic acid derivatives, including methods for overcoming regioselectivity issues in glycosylation, highlights the potential for developing carbohydrate-based drugs targeting neural disorders. Such synthetic advancements pave the way for creating complex sialic acid derivatives for therapeutic applications (Kesatebrhan Haile Asressu et al., 2017).
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVACZVKCHHJHJ-JSNLTNBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456018 | |
Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |
CAS RN |
4887-11-0 | |
Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.